4-Dodecanone CAS number and properties
4-Dodecanone CAS number and properties
An In-depth Technical Guide to 4-Dodecanone for Scientific Professionals
As a long-chain aliphatic ketone, 4-dodecanone (also known as octyl propyl ketone) serves as a valuable chemical intermediate and research compound. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
4-Dodecanone is an acyclic ketone with a twelve-carbon backbone. The carbonyl group is located at the fourth carbon position, resulting in an asymmetrical structure with a propyl group and an octyl group attached to the carbonyl carbon.
Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance:
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IUPAC Name : Dodecan-4-one[]
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Common Synonyms : Octyl propyl ketone, Propyl octyl ketone, n-Octyl n-propyl ketone[1][3][4][7]
Physicochemical Properties
The physical and chemical properties of 4-dodecanone dictate its behavior in various experimental and industrial settings, influencing solvent choice, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid | [8] |
| Melting Point | 11.5 °C | [9] |
| Boiling Point | 65 °C @ 0.25 mmHg 243-244 °C @ 760 mmHg (estimated) | [2][9] [1] |
| Density | 0.830 g/cm³ @ 20 °C | [2][10] |
| Refractive Index | 1.4310 | [2][9] |
| Flash Point | 76.8 °C (170.0 °F) (Tag Closed Cup, estimated) | [1] |
| Water Solubility | 13.99 mg/L @ 25 °C (estimated) | [1] |
| LogP (Octanol/Water) | 4.106 - 4.6 (estimated) | [1][9] |
| Vapor Pressure | 0.031 mmHg @ 25 °C (estimated) | [1] |
These properties, particularly its high boiling point and low water solubility, are characteristic of a long-chain ketone. Its lipophilicity, indicated by the high LogP value, makes it soluble in common organic solvents like alcohols and ethers[11].
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-dodecanone. The key features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) are outlined below.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-dodecanone provides a distinct fragmentation pattern that confirms its structure. The molecular ion peak ([M]⁺) is observed at m/z = 184.[4] Key fragmentation pathways for aliphatic ketones like 4-dodecanone include alpha-cleavage and the McLafferty rearrangement.
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Alpha-Cleavage : This involves the cleavage of bonds adjacent to the carbonyl group. For 4-dodecanone, this results in the loss of a propyl radical (C₃H₇•) or an octyl radical (C₈H₁₇•), leading to acylium ions at m/z = 141 and m/z = 71, respectively.
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McLafferty Rearrangement : This is a characteristic fragmentation for ketones with a gamma-hydrogen. In 4-dodecanone, this can occur on the longer octyl chain, involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene in this case), resulting in a characteristic peak.
Caption: Key EI-MS fragmentation pathways for 4-dodecanone.
Infrared (IR) Spectroscopy
The IR spectrum of 4-dodecanone is dominated by two key features that confirm its identity as a saturated aliphatic ketone.[5]
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C=O Stretch : A strong, sharp absorption band appears in the range of 1715-1725 cm⁻¹ . This is the most prominent peak and is highly characteristic of the carbonyl group in an aliphatic ketone.
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C-H Stretch : Strong absorption bands are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the propyl and octyl alkyl chains. The absence of significant peaks above 3000 cm⁻¹ confirms the lack of C=C or C≡C bonds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[13]
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¹H NMR : The spectrum will show several distinct signals corresponding to the different proton environments in the octyl and propyl chains. The protons alpha to the carbonyl group (on C3 and C5) will appear as triplets deshielded to approximately 2.4 ppm . The terminal methyl groups of the two chains will appear as triplets at approximately 0.9 ppm . The numerous methylene (-CH₂-) groups will produce overlapping multiplets between 1.2-1.6 ppm .
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¹³C NMR : The most deshielded signal will be that of the carbonyl carbon (C4), appearing far downfield at >200 ppm . The carbons alpha to the carbonyl (C3 and C5) will be found around 40-45 ppm , while the other aliphatic carbons will populate the 14-32 ppm region.
Synthesis and Manufacturing
4-Dodecanone can be synthesized through several established organic chemistry routes. A common laboratory-scale method is the oxidation of the corresponding secondary alcohol, 4-dodecanol.[11] Another viable route involves the acylation of an organometallic reagent.
Example Protocol: Oxidation of 4-Dodecanol
This protocol describes a general procedure for the oxidation of 4-dodecanol to 4-dodecanone using a chromium-based oxidant like Pyridinium chlorochromate (PCC). This method is chosen for its high efficiency and mild reaction conditions, which minimize over-oxidation.
Step 1: Reagent Preparation
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Dissolve 4-dodecanol in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Prepare a slurry of Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in the same solvent.
Step 2: Oxidation Reaction
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Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring. The reaction is exothermic.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting alcohol has been consumed.
Step 3: Work-up and Purification
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Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts.
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Wash the filter cake thoroughly with additional ether.
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Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Final Purification
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The resulting crude oil can be purified by vacuum distillation to yield pure 4-dodecanone.[2]
Caption: Workflow for the synthesis of 4-dodecanone via oxidation.
Applications in Research and Industry
4-Dodecanone's primary utility lies in its role as a building block and intermediate in organic synthesis.
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Chemical Intermediate : Its carbonyl group and adjacent alpha-hydrogens are reactive sites for various transformations, including aldol condensations, Wittig reactions, and reductive aminations, enabling the synthesis of more complex molecules.
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Solvent : Due to its chemical nature, it can be used as a solvent for certain non-polar compounds and reactions[11].
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Fragrance and Flavor Industry : Aliphatic ketones are sometimes used in the formulation of fragrances and flavors, although specific usage levels for 4-dodecanone are not widely documented for this purpose[1][11].
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Research Chemical : It is widely available from chemical suppliers for use in academic and industrial research laboratories[1][3][].
Safety, Handling, and Toxicology
Under normal laboratory conditions, 4-dodecanone is considered relatively safe, but standard chemical handling precautions must be observed.[11]
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Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[10]
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Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
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First Aid :
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Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[10]
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Toxicological Profile : Specific toxicological data is limited. However, it is not classified as hazardous under GHS in some databases.[1] It is considered immiscible in water, and persistence or bioaccumulation in the environment is unlikely.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10]
References
- (Current time information in Bristol, GB). Google. Retrieved January 14, 2026.
-
The Good Scents Company. (n.d.). 4-dodecanone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-dodecanone. Retrieved from [Link]
-
LookChem. (n.d.). 4-Dodecanone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Dodecanone - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Dodecanone. In PubChem. Retrieved from [Link]
-
ChemBK. (2024). 4-DODECANONE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Dodecanone (CAS 6137-26-4). Retrieved from [Link]
-
Alfa Aesar. (2025). 4-Dodecanone - SAFETY DATA SHEET. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Dodecanone - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-DODECANONE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). cyclodecanone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST / TRC Web Thermo Tables. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
-
OpenBU. (n.d.). High throughput quantitative analysis of four commonly encountered drug metabolites in synthetic urine via biocompatible-solid p. Retrieved from [Link]
Sources
- 1. 4-dodecanone, 6137-26-4 [thegoodscentscompany.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. 4-Dodecanone [webbook.nist.gov]
- 5. 4-Dodecanone [webbook.nist.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4-Dodecanone | C12H24O | CID 80226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chembk.com [chembk.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. 4-DODECANONE(6137-26-4) 1H NMR spectrum [chemicalbook.com]
